Product packaging for Anhydro-aklavinone(Cat. No.:CAS No. 96886-78-1)

Anhydro-aklavinone

Cat. No.: B1223040
CAS No.: 96886-78-1
M. Wt: 394.4 g/mol
InChI Key: CUNGDCZBOVHVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anhydro-aklavinone is a structurally significant anthracyclinone compound that serves as a critical biosynthetic intermediate in the pathways of various clinically relevant anthracycline antibiotics . Research into this compound provides valuable insights into the enzymatic steps involved in the formation of complex natural products. Its core structure is based on a tetracyclic anthraquinone framework, which is characteristic of many compounds with demonstrated biological activity . Studies on related anthracyclinones, such as aklaviketone and aklavinone, have shown that this class of molecules is enzymatically modified by specific reductases and glycosyltransferases to produce final antibiotic compounds like daunomycin and epsilon-rhodomycinone . This makes this compound an invaluable reference standard and starting material for research focused on the biosynthesis, engineering, and mechanistic study of anthracycline agents, which are known for their potent antitumor and antibacterial properties . As a key intermediate, it is essential for investigators in chemical biology, medicinal chemistry, and natural product synthesis. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O7 B1223040 Anhydro-aklavinone CAS No. 96886-78-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96886-78-1

Molecular Formula

C22H18O7

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 2-ethyl-4,5,7-trihydroxy-6,11-dioxo-3,4-dihydrotetracene-1-carboxylate

InChI

InChI=1S/C22H18O7/c1-3-9-7-14(24)17-11(15(9)22(28)29-2)8-12-18(21(17)27)20(26)16-10(19(12)25)5-4-6-13(16)23/h4-6,8,14,23-24,27H,3,7H2,1-2H3

InChI Key

CUNGDCZBOVHVRQ-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=C(C(=C2C(C1)O)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C2C(C1)O)O)C(=O)C4=C(C3=O)C=CC=C4O)C(=O)OC

Synonyms

anhydro-aklavinone
monoanhydroaklavinone

Origin of Product

United States

Isolation and Derivation of Anhydro Aklavinone from Natural Sources

Microbial Production and Fermentation Broth Analysis of Aklavinone (B1666741) Precursors

The biosynthesis of aklavinone, the direct precursor to anhydro-aklavinone, is a complex process undertaken by various soil-dwelling bacteria of the genus Streptomyces. The production of these tetracyclic aromatic polyketides is initiated from simple metabolic building blocks. Specifically, the biosynthesis of the aklavinone carbon skeleton is primed with a propionyl-CoA starter unit, followed by the iterative addition of nine malonyl-CoA extender units. This process is catalyzed by a type II polyketide synthase (PKS) enzyme complex.

Analysis of the fermentation broth is critical for monitoring the production of aklavinone and its precursors. A key early-stage intermediate in the biosynthetic pathway is aklanonic acid. The detection and quantification of these precursors provide valuable insights into the efficiency of the fermentation process and can help in optimizing the production yields. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for this purpose, often coupled with mass spectrometry (MS) for definitive identification.

Table 1: Key Precursors in Aklavinone Biosynthesis

Precursor MoleculeRole in Biosynthesis
Propionyl-CoAStarter unit for the polyketide chain
Malonyl-CoAExtender units for the polyketide chain
Aklanonic AcidAn early tricyclic intermediate

Extraction and Chromatographic Purification Strategies for Aklavinone Aglycones and Anhydro-forms

Following fermentation, the isolation and purification of aklavinone and its anhydro-form from the complex fermentation broth is a multi-step process. The initial step typically involves the extraction of the desired compounds from the microbial biomass and the culture medium. Due to the aromatic nature of these compounds, organic solvents such as ethyl acetate, chloroform (B151607), or a mixture of chloroform and methanol (B129727) are commonly used for extraction.

The formation of this compound is often a consequence of the acidic conditions employed during extraction and purification of aklavinone. The acidic environment can catalyze the dehydration of the tertiary hydroxyl group at position C-7 of the aklavinone molecule, leading to the formation of a double bond between C-6a and C-7, resulting in this compound.

Chromatographic techniques are indispensable for the separation and purification of aklavinone and this compound from the crude extract. Thin-layer chromatography (TLC) is often used for preliminary analysis and optimization of separation conditions. For larger scale purification, column chromatography using silica (B1680970) gel is a standard method.

High-performance liquid chromatography (HPLC) is the preferred method for achieving high-purity separation of aklavinone and this compound. Reversed-phase columns, such as C18, are frequently used with a mobile phase consisting of a mixture of an aqueous buffer (often with a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is gradually increased, allows for the effective separation of the more polar aklavinone from the less polar this compound.

Table 2: Exemplary HPLC Parameters for Aklavinone and this compound Separation

ParameterCondition
Column Reversed-phase C18 (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis at 254 nm

Characterization of Microbial Strains Producing this compound and Related Compounds (e.g., Streptomyces galilaeus)

Streptomyces galilaeus is a well-characterized producer of aclacinomycins, for which aklavinone is the aglycone core. nih.gov Through mutagenesis and genetic engineering, various mutant strains of S. galilaeus have been developed to block the downstream glycosylation steps of the biosynthetic pathway, leading to the accumulation of aklavinone. nih.govnih.gov

These aklavinone-accumulating mutants are invaluable for the production of both aklavinone and, consequently, this compound. The characterization of these strains involves a multi-faceted approach:

Morphological and Physiological Characterization: This includes observing the colony morphology on different agar (B569324) media, determining the growth rate, and assessing the optimal conditions for growth and secondary metabolite production (e.g., temperature, pH, and nutrient requirements).

Genetic Characterization: This involves sequencing the genes of the aklavinone biosynthetic cluster to identify the specific mutations that lead to the accumulation of the aglycone.

Metabolic Profiling: This is a crucial step to confirm the production of aklavinone and to identify any other related metabolites, including this compound, that are being produced. This is typically achieved using techniques like HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

The development of these specialized microbial strains is a key strategy for enhancing the production of aklavinone, which can then be efficiently converted to this compound through controlled chemical means.

Table 3: Characteristics of Aklavinone-Producing Streptomyces galilaeus Mutant Strains

Strain CharacteristicDescription
Parent Strain Streptomyces galilaeus (wild-type)
Mutagenesis Method Chemical mutagens (e.g., NTG) or targeted gene disruption
Phenotype Accumulation of aklavinone due to blocked glycosylation
Key Genetic Locus of Mutation Genes encoding glycosyltransferases or enzymes for deoxysugar biosynthesis
Primary Product Aklavinone
Secondary Product (potential) This compound (as a result of downstream processing)

Biosynthetic Pathways and Metabolic Engineering of Anhydro Aklavinone

Polyketide Synthase (PKS) Assembly Lines in Anthracycline Biosynthesis

The biosynthesis of the tetracyclic core of anthracyclines, including the precursor to anhydro-aklavinone, is orchestrated by type II polyketide synthase (PKS) systems. mdpi.comnih.gov These enzymatic complexes are responsible for the iterative condensation of simple carboxylic acid units to form a poly-β-ketone chain, which serves as the foundational structure for the final aromatic product. nih.govmdpi.com

Genetic Organization of PKS Cassettes and Associated Genes

The genes encoding the enzymes for anthracycline biosynthesis are typically clustered together in the genomes of producing organisms, such as Streptomyces species. mdpi.comacs.org This genetic clustering facilitates the coordinated expression and regulation of the biosynthetic pathway. acs.org For aklavinone (B1666741), the aglycone precursor to aclacinomycins, the relevant gene cluster is found in Streptomyces galilaeus. mdpi.comresearchgate.net

A minimal type II PKS system consists of a ketosynthase (KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP). mdpi.comnih.gov In the aklavinone pathway, these are encoded by genes such as aknB (KSα), aknC (KSβ), and aknD (ACP). nih.gov These core components work in concert to assemble the polyketide backbone. mdpi.com Flanking these minimal PKS genes are a host of associated genes that encode tailoring enzymes responsible for subsequent modifications, including ketoreductases, cyclases, aromatases, and oxygenases. researchgate.netnih.gov For instance, the akn gene cluster in S. galilaeus contains genes like aknE (aromatase/cyclase) and aknX (anthrone oxygenase), which are essential for the proper folding and modification of the polyketide chain. researchgate.netresearchgate.netnih.gov

Gene/Protein Function Organism Example
aknB / AknB (KSα)KetosynthaseStreptomyces galilaeus
aknC / AknC (KSβ)Chain Length FactorStreptomyces galilaeus
aknD / AknD (ACP)Acyl Carrier ProteinStreptomyces galilaeus
aknE / AknEAromatase/CyclaseStreptomyces galilaeus
aknX / AknXAnthrone (B1665570) OxygenaseStreptomyces galilaeus

Role of Starter and Extender Units in Aklavinone Aglycone Formation

The assembly of the aklavinone aglycone begins with a specific starter unit, which is sequentially elongated by multiple extender units. In the biosynthesis of aklavinone, the starter unit is propionyl-CoA. mdpi.comresearchgate.net This initial building block is condensed with nine molecules of malonyl-CoA, which serve as the extender units. mdpi.comnih.govresearchgate.net This series of nine condensation reactions, catalyzed by the PKS complex, results in a C-21 polyketide intermediate. nih.gov The choice of the starter unit is a critical determinant of the final structure of the anthracycline; for example, the use of acetyl-CoA as a starter unit leads to the formation of a C-20 polyketide backbone, as seen in the biosynthesis of nogalamycin. nih.govcore.ac.uk The minimal PKS complex, particularly the ketosynthase/chain length factor (KS-CLF) pair, is believed to control the selection of the starter unit and the number of extension cycles, thereby dictating the length of the polyketide chain. core.ac.ukplos.org

Enzymatic Transformations Leading to Aklavinone Aglycones

Following the assembly of the linear polyketide chain by the PKS, a series of enzymatic transformations are required to convert this reactive intermediate into the tetracyclic aklavinone aglycone. These modifications include cyclization, aromatization, and redox reactions.

Cyclization and Aromatization Mechanisms

The nascent poly-β-ketone chain, still tethered to the acyl carrier protein, undergoes a series of cyclization and aromatization reactions to form the characteristic four-ring structure of anthracyclines. nih.govnumberanalytics.com The folding of the polyketide chain is a highly controlled process guided by specific enzymes. The first cyclization and subsequent aromatization are catalyzed by an aromatase/cyclase (ARO/CYC), such as AknE. nih.gov This is followed by further cyclizations to form the remaining rings, a process mediated by other cyclases. nih.gov For instance, the second and third rings are formed through the action of a second/third ring cyclase. nih.gov The regiospecificity of these cyclizations is crucial for determining the final architecture of the anthracyclinone. core.ac.uk Studies have suggested that the ketoreductase enzyme plays a significant role in dictating the regiospecificity of the first cyclization event. core.ac.uk The final aromatization of the second ring is often facilitated by an oxygenase, such as AknX, which converts an anthrone intermediate into the stable anthraquinone (B42736) structure. researchgate.netnih.govresearchgate.net

Reductase and Hydroxylase Activities (e.g., NADPH-linked reductases, C-11 hydroxylase)

Redox enzymes play a pivotal role in tailoring the anthracyclinone scaffold. A key early modification is the reduction of the C-9 ketone of the polyketide intermediate by a PKS-associated ketoreductase (KR), such as AknA. nih.gov This reduction is essential for the correct subsequent cyclization events. core.ac.uk Later in the pathway, after the formation of the tetracyclic ring system, other reductases and hydroxylases introduce further modifications. For example, aklaviketone (B47369), a precursor to aklavinone, is converted to aklavinone through the action of an NADPH-linked reductase, DauE. microbiologyresearch.orgnih.gov

Hydroxylation at specific positions of the aglycone is another critical tailoring step that influences the biological activity of the final anthracycline. In the biosynthesis of some anthracyclines like daunorubicin (B1662515), an 11-hydroxylase (RdmE) acts on aklavinone to produce ε-rhodomycinone. microbiologyresearch.orgoup.comnih.gov However, in the pathway leading to aclacinomycins, this C-11 hydroxylation does not occur on aklavinone itself. microbiologyresearch.org The presence or absence of such hydroxylase activity is a key branching point in the biosynthesis of different anthracycline families.

Enzyme Function Cofactor Substrate Product
AknA (KR)C-9 KetoreductaseNADPHPoly-β-ketothioester9-hydroxy-poly-β-ketothioester
DauEAklaviketone ReductaseNADPHAklaviketoneAklavinone
RdmEAklavinone-11-hydroxylaseFAD, NADPH/NADHAklavinoneε-rhodomycinone

Proposed Mechanisms for Anhydro-Formation within the Biosynthetic Pathway

The formation of this compound is a dehydration event. While the precise enzymatic mechanism for the formation of this compound within the main biosynthetic pathway is not explicitly detailed in the provided search results, it is understood that such dehydration reactions are common in polyketide biosynthesis. It is plausible that this compound is formed from a hydroxylated intermediate. For instance, the spontaneous dehydration of intermediates like 10-carboxy-13-deoxycarminomycin (B1219846) can lead to anhydro products. researchgate.net In the context of peptidoglycan recycling, the enzyme anhydro-N-acetylmuramic acid kinase (AnmK) catalyzes the opening of a 1,6-anhydro ring. nih.gov While this is a different system, it demonstrates enzymatic catalysis of ring opening involving an anhydro linkage. It is possible that a specific dehydratase enzyme within the aclacinomycin biosynthetic cluster is responsible for the formation of this compound, or it may arise as a shunt product under certain metabolic conditions or due to the instability of a precursor.

Metabolic Engineering and Combinatorial Biosynthesis Approaches for this compound Analogs

Metabolic engineering and combinatorial biosynthesis have emerged as powerful strategies to overcome the limitations of traditional chemical synthesis and to generate novel analogs of complex natural products like this compound. nih.gov These approaches involve the rational modification of biosynthetic pathways to produce "unnatural" natural products, thereby expanding structural diversity for drug discovery programs. nih.govnih.gov By manipulating the genetic blueprint of producing organisms, typically Streptomyces species, researchers can create a variety of new compounds that are chemically inaccessible. nih.gov This is particularly effective for polyketides, where the modular nature of their biosynthetic machinery allows for targeted modifications. nih.govresearchgate.net

Reprogramming PKS Genes for Novel Anthracyclinone Production

The core structure of this compound is assembled by a Type II polyketide synthase (PKS). The modular architecture of these enzymatic assembly lines presents a prime target for genetic reprogramming to create novel anthracyclinone scaffolds. researchgate.netnih.gov By altering the PKS genes, researchers can change the programmed assembly of the polyketide chain, leading to the production of new analogs. nih.gov

One strategy involves the co-expression of minimal PKS gene cassettes. For instance, researchers have developed methods to produce 2-hydroxylated analogs of anthracyclinones by reprogramming PKS cassettes. nih.gov The polyketide-derived 2-hydroxyl group is normally removed during biosynthesis by ketoreductase (KR) enzymes. nih.gov By using pathways that lack these specific redox enzymes, the production of compounds like 2-hydroxy-aklavinone has been achieved. nih.gov This was accomplished by co-expressing minimal PKS genes, such as aknBCDE2F or snoa123, with aromatase (ARO) and cyclase (CYC) genes. nih.gov

Another approach leverages the development of comprehensive synthetic biology toolboxes, such as the BIOPOLYMER (BIOBricks POLYketide Metabolic EngineeRing) platform. nih.govnih.gov This system facilitates the engineering of distinct anthracyclinone pathways in a heterologous host like Streptomyces coelicolor. nih.govnih.gov Using this platform, scientists have successfully engineered pathways to produce not only aklavinone but also analogs like 9-epi-aklavinone, auramycinone, and nogalamycinone by combining optimal promoters, genes, and vectors. nih.govnih.gov

Engineering StrategyTarget Genes/EnzymesHost OrganismResulting Novel Compound(s)
PKS Cassette ReprogrammingCo-expression of minPKS (aknBCDE2F or snoa123) with ARO/CYC genes; avoidance of specific KR enzymes. nih.govStreptomyces sp. nih.gov2-hydroxy-aklavinone nih.gov
BIOPOLYMER ToolboxCombination of various promoters, vectors, and biosynthetic genes. nih.govnih.govStreptomyces coelicolor M1152 derivative nih.govnih.govAklavinone, 9-epi-aklavinone, auramycinone, nogalamycinone nih.govnih.gov

Engineering of Glycosyltransferases for Anhydro-Glycosylated Derivatives

Glycosylation is a critical tailoring step in the biosynthesis of many natural products, often essential for their biological activity. nih.gov Engineering the glycosyltransferases (GTs) involved in this process allows for the attachment of novel or different sugar moieties to the this compound core, creating a diverse array of glycosylated derivatives. nih.govresearchgate.net This is possible due to the substrate flexibility of many GTs, which can accept both different sugar donors and, less commonly, different aglycone acceptors. nih.gov

A key enzyme pair in this field is AknS/AknT from the aclarubicin (B47562) pathway. frontiersin.orgresearchgate.net AknS is the glycosyltransferase that transfers the first sugar, L-rhodosamine, to the C-7 hydroxyl group of aklavinone, while AknT is an auxiliary protein that enhances the catalytic efficiency of AknS by up to 200-fold. researchgate.net The promiscuity of AknS allows it to recognize various sugar donors and acceptors like aklavinone and ε-rhodomycinone. researchgate.net By combining AknS/AknT with other GTs like AknK, novel derivatives with trisaccharide chains have been generated, such as 2-deoxy-1-fucosyl-2-deoxy-1-fucosyl-rhodosaminyl-aklavinone. researchgate.net

One powerful method for generating these derivatives is the use of a one-pot combinatorial biosynthetic system. researchgate.net This involves the co-cultivation of different Streptomyces venezuelae mutant strains. researchgate.net One set of mutants is engineered to produce the desired aglycones (like aklavinone or ε-rhodomycinone), while another set produces various nucleotide-activated deoxysugars and expresses a substrate-flexible glycosyltransferase. researchgate.net This approach has successfully generated sixteen different glycosides of aklavinone or ε-rhodomycinone, seven of which were entirely new compounds. researchgate.net Similarly, the flexible glycosyltransferase ElmG has been used to produce hybrid elloramycin (B1244480) analogs by attaching different sugar moieties. caister.com

Glycosyltransferase (GT) / SystemAglycone Acceptor(s)Sugar Donor(s)Host SystemResulting Novel Derivatives
AknS/AknT & AknK researchgate.netAklavinone, other monoglycosylated aglycones researchgate.netTDP-L-rhodosamine, TDP-2-deoxy-L-fucose, TDP-L-rhodinose researchgate.netStreptomyces galilaeus researchgate.net2-deoxy-1-fucosyl-2-deoxy-1-fucosyl-rhodosaminyl-aklavinone researchgate.net
Co-cultivation of S. venezuelae mutants researchgate.netAklavinone, ε-rhodomycinone researchgate.netVarious deoxysugars researchgate.netStreptomyces venezuelae researchgate.netSixteen aklavinone or ε-rhodomycinone glycosides (seven new) researchgate.net
ElmG caister.com8-demethyl-tetracenomycin C caister.comL-olivose, L-oleandrose, L-rhamnose caister.comStreptomyces albus caister.comHybrid elloramycin analogs with different sugars caister.com

Gene Knockout and Overexpression Strategies to Modulate Biosynthesis

Gene knockout and overexpression are fundamental metabolic engineering strategies used to rationally control the flow of metabolites through a biosynthetic pathway. mdpi.comnih.gov These techniques can be used to eliminate competing pathways, remove bottlenecks, and increase the supply of precursors, ultimately enhancing the production of the desired compound, such as this compound. nih.govnih.gov

Overexpression of positive regulatory genes or key biosynthetic enzymes can significantly boost product titers. For example, the overexpression of genes ssgA, scbr2, and accA2BE has been shown to enhance the yield of anthracyclinones. nih.gov These genes are involved in processes like cell division and precursor supply, and increasing their expression levels helps to channel metabolic resources toward anthracyclinone production. nih.gov

Conversely, gene knockout is used to eliminate the production of unwanted byproducts or to block competing metabolic pathways. mdpi.com A notable example is the improvement of the Streptomyces coelicolor M1152 production host by deleting the matAB gene cluster. nih.gov This cluster is responsible for producing an extracellular matrix component that causes mycelial aggregation. nih.gov Its removal resulted in a non-aggregating phenotype with improved biomass accumulation and, consequently, enhanced production of anthracyclinones like aklavinone. nih.govnih.gov This strategy improves the host's suitability for industrial fermentation without directly altering the this compound pathway itself. nih.gov While complete gene knockout is a powerful tool, gene attenuation, which only reduces a gene's expression, can sometimes offer more precise control to balance metabolic flux without disrupting essential cellular functions. nih.gov

StrategyTarget Gene(s)OrganismObjective and Outcome
Overexpression ssgA, scbr2, accA2BE nih.govStreptomyces sp. nih.govEnhance precursor supply and increase yields of anthracyclinones. nih.gov
Gene Knockout matAB gene cluster nih.govStreptomyces coelicolor M1152 nih.govEliminate mycelial aggregation, leading to improved biomass and anthracyclinone production. nih.gov

Chemical Synthesis and Structural Modification Strategies for Anhydro Aklavinone

Total Synthesis Approaches to Racemic and Enantiomerically Pure Aklavinone (B1666741) Aglycones

The total synthesis of aklavinone (1), the precursor to anhydro-aklavinone, has been a significant focus of organic chemists. nih.gov These synthetic endeavors aim to construct the tetracyclic core of the molecule and can be broadly categorized into approaches yielding racemic mixtures and those achieving enantiomeric purity.

Early strategies often resulted in racemic (±)-aklavinone. dntb.gov.ua A notable approach involved a brief and efficient route to a 1(4H)-naphthalenone derivative, which served as a synthon for the A and B rings of the aklavinone structure. researchgate.net This was followed by homologation of a keto aldehyde to a keto anthraquinone (B42736) acetic ester intermediate. researchgate.net Another method utilized a Diels-Alder reaction to form the AB ring system, followed by a Friedel-Crafts acylation to complete the tetracyclic skeleton. ias.ac.in

The development of stereospecific total synthesis has been pivotal in obtaining enantiomerically pure aklavinone. dntb.gov.ua One such synthesis of (+)-aklavinone was achieved with high stereospecificity. dntb.gov.ua A key challenge in these syntheses is controlling the stereochemistry at multiple centers. mdpi.com Diels-Alder reactions have proven crucial, though they present challenges in regioselectivity. mdpi.com Refinements in these synthetic routes have been necessary to improve yields and stereoselectivity. mdpi.com For instance, the introduction of a tertiary hydroxyl group followed by a bromination-hydrolysis sequence has been used to create the appropriately substituted AB-ring of aklavinone with high enantiomeric excess (84-88% ee). researchgate.net

Synthetic ApproachKey FeaturesOutcomeReference
Racemic Synthesis via NaphthalenoneEfficient route to A/B ring synthon, homologation of a keto aldehyde.(±)-Aklavinone researchgate.net
Racemic Synthesis via Diels-Alder/Friedel-CraftsConstruction of AB ring system via Diels-Alder, followed by Friedel-Crafts acylation.(±)-Aklavinone ias.ac.in
Stereospecific Total SynthesisHigh stereospecificity in the formation of the tetracyclic core.(+)-Aklavinone dntb.gov.ua
Enantioselective AB-Ring FormationIntroduction of tertiary hydroxyl followed by bromination-hydrolysis.AB-ring of aklavinone in 84-88% enantiomeric excess. researchgate.net

Synthetic Methodologies for Inducing Anhydro-Formation

The formation of the anhydro- ring system from aklavinone typically involves dehydration, which can be achieved through various chemical methods. For instance, acid-catalyzed hydrolysis can lead to the formation of anhydro structures. researchgate.net In the context of related glycosides, acid hydrolysis of a 1,7-anhydro sugar has been observed to be part of an equilibrium with its isomeric forms. researchgate.net While specific methodologies for the direct conversion of aklavinone to this compound are not extensively detailed in the provided results, the formation of anhydro compounds through dehydration reactions is a common transformation in carbohydrate and polyketide chemistry. nih.govsioc-journal.cn For example, the synthesis of anhydroryanodol involves a desilylation followed by oxidation to a lactone and subsequent treatment with a base in wet DMSO. nih.gov

Regioselective Derivatization of this compound Scaffolds

Regioselective derivatization allows for the precise modification of the this compound core, enabling the exploration of structure-activity relationships. universiteitleiden.nlchemblink.com

The introduction of new functional groups onto the this compound scaffold is crucial for creating analogs with potentially improved properties. total-synthesis.comsolubilityofthings.comfsu.edu Functional groups are specific arrangements of atoms that determine the chemical reactivity and properties of a molecule. total-synthesis.comlibretexts.org The this compound structure, with its hydroxyl and carbonyl groups, offers sites for such modifications. chemblink.com

Methods for regioselective functionalization often involve protecting group strategies to shield certain reactive sites while modifying others. For instance, in the derivatization of quercetin, a flavonoid with multiple hydroxyl groups, regioselective synthesis of tetraesters with a single free hydroxyl group was achieved by carefully choosing reaction conditions. nih.govmdpi.com This approach allows for the subsequent modification of the unprotected hydroxyl group. Similar strategies could be applied to the this compound scaffold.

Furthermore, C-H functionalization is a powerful tool for directly modifying the aromatic backbone. nih.govdiva-portal.org For example, regioselective iridium-catalyzed C-H borylation has been used to introduce boryl groups at specific positions on 2,1,3-benzothiadiazole, which can then be further functionalized. nih.govdiva-portal.org

Controlling stereochemistry is a fundamental aspect of synthesizing complex molecules like this compound and its derivatives. numberanalytics.comethz.ch The stereochemical arrangement of atoms can significantly impact the biological activity of a compound. numberanalytics.com

Several strategies are employed to control stereochemistry during synthesis:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comethz.ch

Use of Chiral Catalysts: Chiral catalysts can create a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com

Stereoselective Reactions: These are reactions that preferentially form one stereoisomer over another. numberanalytics.com

In the context of anthracycline synthesis, stereocontrol is often addressed during the construction of the aglycone. mdpi.com For complex natural products, the synthesis of all possible diastereomers can be used to assign the correct stereochemistry by comparing their spectroscopic data with the natural product. mdpi.com However, this is often impractical, and computational methods are used to narrow down the possibilities. mdpi.com Substrate-controlled reactions, where the existing stereocenters in the molecule influence the stereochemistry of newly formed centers, are also a common strategy. chemrxiv.org

Synthesis of this compound Analogs and Hybrid Compounds

The synthesis of this compound analogs and hybrid molecules is a key strategy in the quest for new and improved therapeutic agents. chemblink.comnih.govcapes.gov.br This involves modifying the this compound core or linking it to other molecular entities.

The creation of hybrid compounds, which combine two or more pharmacophores, is an emerging concept in drug discovery. nih.govmdpi.comlew.romdpi.com This approach aims to leverage the biological activities of the individual components in a single molecule. For example, hybrid molecules have been synthesized by combining protoflavones with spirooxindole derivatives. nih.gov The synthesis of such hybrids often involves linking the different fragments using a suitable linker, which can be achieved through reactions like copper-catalyzed azide-alkyne cycloaddition. nih.gov

The synthesis of analogs often involves the introduction of different functional groups or the modification of existing ones. For instance, 7-deoxy-9-methyl aklavinones, which are derivatives of aklavinone, have been synthesized through a simple and efficient reaction procedure. researchgate.net The synthesis of various hybrid inhibitors has been achieved through multi-step chemical syntheses involving protection, coupling, and deprotection steps. researchgate.net The combination of different molecular scaffolds, such as pyridine (B92270) and imidazole/benzimidazole, has also been explored to create new hybrid salts with potential biological activity. lew.ro

Compound NameMolecular FormulaMolecular WeightCAS Registry NumberReference
This compoundC22H18O7394.3896886-78-1 chemblink.com
Bis(anhydro)aklavinoneC22H16O6376.361055-56-7 nih.govncats.ioctdbase.org
AklavinoneC22H20O8412.3916234-96-1 nih.gov
QuercetinC15H10O7302.24117-39-5 nih.govmdpi.com
2,1,3-BenzothiadiazoleC6H4N2S136.18273-13-2 nih.govdiva-portal.org

Advanced Structural Elucidation and Analytical Characterization Methodologies for Anhydro Aklavinone

High-Resolution Mass Spectrometry for Molecular Formula Determination of Novel Anhydro-forms

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental composition.

Anhydro-aklavinone is structurally related to its parent compound, aklavinone (B1666741), which has a molecular formula of C22H20O8. nih.gov The prefix "anhydro" signifies the loss of one or more molecules of water. For instance, a related compound, bis(anhydro)aklavinone, has the molecular formula C22H16O6, corresponding to the loss of two water molecules from aklavinone. ncats.io Therefore, a putative this compound formed by the loss of a single water molecule would have the molecular formula C22H18O7.

By subjecting a sample to HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, an extremely accurate mass measurement is obtained. This experimental mass can then be compared against the calculated exact masses of potential molecular formulas. This process allows for the confident confirmation of the elemental composition C22H18O7, distinguishing it from other isobaric compounds (different formulas with the same nominal mass) and confirming the formation of the anhydro- structure. uci.edu Software can also help identify various adducts (e.g., [M+H]+, [M+Na]+) that commonly form during ESI-MS. ucdavis.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental structural information. bhu.ac.in

¹H NMR: This experiment identifies the different types of protons in a molecule and their relative numbers. The chemical shift (δ) of a proton is indicative of its electronic environment. For this compound, one would expect to see signals in the aromatic region for the protons on the naphthacenequinone core, as well as signals in the aliphatic region corresponding to the ethyl group and protons on the A-ring.

¹³C NMR: This experiment detects the carbon atoms in the molecule. bhu.ac.in Typically, ¹³C NMR spectra are acquired with proton decoupling, meaning each unique carbon atom appears as a single line. bhu.ac.in This provides a count of the non-equivalent carbons. The chemical shifts help identify the types of carbons present, such as carbonyls, aromatic carbons, and aliphatic carbons. wisc.edu

The correlation of ¹H and ¹³C data is the first step in assembling the molecular puzzle. The expected chemical shifts are influenced by the specific deuterated solvent used for the analysis. carlroth.compitt.edu

Below is an illustrative table of expected chemical shifts for the key functional groups in a hypothetical this compound structure.

Interactive Table: Illustrative ¹H and ¹³C NMR Chemical Shifts for this compound

Functional GroupAtom TypeExpected Chemical Shift (δ, ppm)
Naphthacenequinone CoreAromatic C-H7.0 - 8.5
Aromatic C110 - 140
Quinone C=O180 - 190
Ethyl Group-CH₂-1.5 - 2.5
-CH₃0.8 - 1.2
Methyl Ester-OCH₃3.5 - 4.0
Ester C=O165 - 175
Aliphatic Ring (A-Ring)-CH₂-1.5 - 3.0
-CH-2.5 - 4.5

Note: These are general, expected ranges. Actual values depend on the precise final structure and solvent conditions.

Two-dimensional (2D) NMR experiments reveal correlations between nuclei and are essential for assembling the complete molecular structure. princeton.educreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum would confirm the connectivity within the ethyl group (-CH₂-CH₃) and map out the proton network on the aliphatic A-ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹J coupling). sdsu.eduresearchgate.net It allows for the unambiguous assignment of the carbon signal for each protonated carbon by linking the data from the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduresearchgate.net This is critical for determining the relative stereochemistry of the molecule. For instance, NOESY cross-peaks between protons on the A-ring and the attached ethyl group would help define their spatial orientation (e.g., cis or trans).

X-ray Crystallography for Absolute Configuration Determination

While NMR can determine relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule, provided a suitable single crystal can be grown. researchgate.net

The technique involves directing a beam of X-rays onto an ordered crystal lattice. The X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the generation of a three-dimensional electron density map, which reveals the precise position of every atom in the molecule. utexas.edu

For chiral molecules, the determination of absolute configuration relies on the phenomenon of anomalous scattering (or resonant scattering). mit.edunih.gov This effect is particularly sensitive when heavier atoms are present, but modern techniques and detectors allow for its use even with molecules containing only carbon, hydrogen, and oxygen. mit.edu The analysis yields a value known as the Flack parameter; a value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct with high confidence. nih.govchem-soc.si This method would be essential to definitively establish the stereochemistry of the chiral centers in this compound.

Spectroscopic Techniques for Chromophore Analysis (e.g., UV-Vis, ECD)

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule's chromophore—the part of the molecule that absorbs light in the UV or visible range. psu.edu The tetracyclic naphthacenequinone core of this compound is a potent chromophore. Its UV-Vis spectrum would be expected to show characteristic absorption maxima (λmax) corresponding to the π-π* and n-π* transitions within this conjugated system.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a form of UV-Vis spectroscopy that uses circularly polarized light. beilstein-journals.org It is a powerful technique for studying chiral molecules containing a chromophore. faccts.de Since the two enantiomers of a chiral molecule absorb left- and right-circularly polarized light differently, they produce mirror-image ECD spectra. encyclopedia.pub The resulting spectrum, with its characteristic positive and negative bands (known as Cotton effects), is highly sensitive to the molecule's absolute configuration and conformation. encyclopedia.pub By comparing the experimentally measured ECD spectrum of this compound with spectra predicted by quantum-mechanical calculations for all possible stereoisomers, the absolute configuration can be confidently assigned. faccts.de

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the isolation and purity assessment of compounds like this compound. selvita.com

Isolation: For purification, preparative or semi-preparative HPLC is used. A crude mixture containing this compound is injected onto a column with a specific stationary phase (e.g., reversed-phase C18). A mobile phase (a mixture of solvents like water and acetonitrile) is then pumped through the column. nih.gov Compounds in the mixture separate based on their differing affinities for the stationary and mobile phases. The fraction containing the pure this compound is collected as it elutes from the column. chromatographyonline.com

Purity Assessment: Analytical HPLC is used to determine the purity of the isolated compound. A small amount of the sample is injected into the HPLC system, and the eluting compounds are monitored by a detector, typically a UV-Vis or Diode Array Detector (DAD). researchgate.netnih.gov A pure sample should ideally result in a single, sharp, symmetrical peak in the chromatogram. The purity is often quantified by calculating the area percentage of the main peak relative to the total area of all peaks detected at a specific wavelength. A purity level of >95% or >98% is often desired for subsequent research. chromatographyonline.comresearchgate.net

Biological Activities and Molecular Mechanisms of Anhydro Aklavinone

In Vitro Cytotoxicity and Antiproliferative Activities in Cellular Models

The cytotoxic and antiproliferative effects of anthracyclines are a cornerstone of their therapeutic potential. While specific data for anhydro-aklavinone is not extensively documented, studies on the related compound aklavinone (B1666741) demonstrate moderate cytotoxicity against several mammalian cancer cell lines. researchgate.net For instance, new aclacinomycin analogs, which are derivatives of aklavinone, have shown strong cytotoxicity against various human tumor cell lines, particularly leukemia and melanoma. nih.gov The antiproliferative activity of these compounds is a key area of preclinical research, evaluating their ability to inhibit the growth and spread of cancer cells in laboratory settings. researchgate.net

The evaluation of cytotoxicity is often quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Table 1: Representative In Vitro Antiproliferative Activity of Aklavinone Derivatives

Cell Line Compound Type Observed Activity
Human Leukemia & Melanoma 11-hydroxyaclacinomycin X Strong Cytotoxicity

This table presents data for aklavinone and its derivatives as specific cytotoxicity data for this compound is limited in the available research.

Mechanisms of DNA Interaction and Intercalation

A primary mechanism by which anthracyclines, including aklavinone and by extension this compound, exert their biological effects is through direct interaction with DNA. nih.gov The planar, aromatic structure of these molecules allows them to insert themselves between the stacked base pairs of the DNA double helix, a process known as intercalation. ijabbr.compatsnap.com

This insertion leads to several significant consequences for the DNA molecule:

Structural Distortion: Intercalation causes the DNA helix to unwind and lengthen, disrupting its normal conformation. patsnap.com

Inhibition of Replication and Transcription: The structural changes induced by intercalation interfere with the functions of enzymes crucial for DNA replication and transcription, effectively halting these processes. ijabbr.compatsnap.com

Stabilization of the DNA Helix: The binding can stabilize the double helix structure, increasing its melting temperature (Tm), which is the temperature at which the DNA denatures into single strands. nih.gov

This interaction is a non-covalent binding, primarily driven by hydrophobic and van der Waals forces between the intercalating molecule and the DNA base pairs. nih.gov By disrupting the fundamental processes of DNA metabolism, these compounds can trigger cellular stress and cell death pathways. ijabbr.com

Topoisomerase Inhibition (Type I and II) by this compound Derivatives

Topoisomerases are vital enzymes that manage the topological state of DNA during processes like replication and transcription by creating transient breaks in the DNA backbone. nih.govnih.gov Many anticancer drugs target these enzymes, and anthracyclines are well-known topoisomerase inhibitors.

Research shows a notable distinction in how different anthracyclines interact with these enzymes. While classic anthracyclines like doxorubicin (B1662922) primarily act as topoisomerase II "poisons" (stabilizing the complex between the enzyme and the cleaved DNA), derivatives containing the aklavinone chromophore exhibit different and sometimes dual mechanisms. nih.govnih.gov

Topoisomerase II (Topo II) Inhibition: Studies on aclarubicin (B47562), which contains the aklavinone chromophore, show that it acts as a catalytic inhibitor of topoisomerase II. nih.gov Unlike drugs that stimulate DNA cleavage, aklavinone-containing compounds have been found to inhibit the DNA cleavage step mediated by Topo II. nih.govau.dk This mode of action may be important for overcoming certain types of drug resistance linked to altered topoisomerase II. nih.govau.dk

Topoisomerase I (Topo I) Inhibition: Aclarubicin also functions as a topoisomerase I poison, similar to the action of camptothecin. nih.gov It stabilizes the Topo I-DNA cleavage complex, leading to DNA damage because the enzyme cannot re-ligate the broken DNA strand. nih.gov This dual action on both topoisomerase I and II is a distinguishing feature of some aklavinone derivatives compared to other anthracyclines. nih.gov

Modulation of Cellular Pathways by this compound

The cytotoxic effects of this compound and related compounds stem from their ability to interfere with critical cellular pathways, primarily those governing cell survival and proliferation.

The DNA damage and topoisomerase inhibition caused by anthracyclines are potent triggers for apoptosis, or programmed cell death. bio-rad-antibodies.com By generating DNA strand breaks or stalling replication forks, these compounds activate cellular stress responses that converge on apoptotic pathways. nih.govbio-rad-antibodies.com

Apoptosis can be initiated through two main routes:

The Intrinsic Pathway: This pathway is triggered by internal cellular stress, such as DNA damage. bio-rad-antibodies.com It leads to the release of pro-apoptotic factors from the mitochondria.

The Extrinsic Pathway: This pathway is activated by external signals through cell surface "death receptors." bio-rad-antibodies.com

The induction of apoptosis is a key desired outcome for anticancer agents. In preclinical models, the ability of a compound to induce apoptosis in cancer cells is a strong indicator of its potential therapeutic efficacy. mdpi.commdpi.com The process often involves the activation of a cascade of enzymes called caspases, which execute the dismantling of the cell. nih.gov

The cell cycle is a tightly regulated series of events that leads to cell division. Checkpoints exist within the cycle to ensure that processes like DNA replication are complete and accurate before the cell proceeds to mitosis. When DNA damage occurs, these checkpoints can be activated to halt the cell cycle, allowing time for repair or, if the damage is too severe, triggering apoptosis. mdpi.comnih.gov

Compounds like anthracyclines that cause DNA damage and inhibit topoisomerases frequently induce cell cycle arrest. biomolther.org

G2/M Arrest: A common outcome of treatment with DNA-damaging agents is an arrest in the G2 phase, preventing the cell from entering mitosis (M phase). mdpi.comrsc.org This is a direct consequence of the cell detecting damaged or incompletely replicated DNA.

G1 Arrest: Some agents can also cause arrest in the G1 phase, preventing the cell from initiating DNA synthesis. nih.gov

This arrest is mediated by complex signaling pathways that often involve tumor suppressor proteins like p53 and the modulation of cyclin-dependent kinases (CDKs), the core regulators of the cell cycle. nih.gov By preventing cancer cells from dividing, cell cycle arrest contributes directly to the antiproliferative effects of these compounds. biomolther.org

Antibacterial and Antifungal Research Potential (Non-Clinical)

In addition to their antineoplastic properties, many natural products, including anthracyclines, are investigated for their antimicrobial capabilities. The mechanisms of DNA intercalation and topoisomerase inhibition are also detrimental to microbial cells.

Antibacterial Activity: The parent compound aklavin (B1666540) has demonstrated effectiveness against Gram-positive bacteria. Its mechanism involves inhibiting bacterial DNA synthesis, which is essential for bacterial growth and proliferation. frontiersin.org

Antifungal Activity: The antifungal potential of these compounds has also been explored. pageplace.de While some activity has been noted, reports indicate that aklavin is not effective against all fungal pathogens, such as Trichophyton rubrum. The search for new antifungal agents is a critical area of research due to the rise of resistant fungal strains. mdpi.comnih.gov

Research into the antimicrobial properties of this compound and its relatives remains largely in the non-clinical, exploratory phase.

Other Investigational Biological Activities (e.g., Anti-inflammatory, Antioxidant in research models)

While research has extensively focused on the anticancer properties of many anthracyclines, the specific investigational biological activities of this compound, particularly concerning its anti-inflammatory and antioxidant potential, are not well-documented in publicly available scientific literature. The current body of research primarily centers on its role as a biosynthetic intermediate and its relationship to the more clinically established anthracyclines.

Scientific investigations into the broader pharmacological profile of this compound are limited. As a result, there is a lack of detailed research findings and data tables to report on its specific anti-inflammatory or antioxidant effects in various research models. The molecular mechanisms underlying such potential activities, therefore, also remain unelucidated.

Further research would be necessary to explore and characterize any potential anti-inflammatory or antioxidant properties of this compound, to determine its efficacy in preclinical models, and to understand the molecular pathways it might modulate.

Structure Activity Relationship Sar Studies of Anhydro Aklavinone Analogs

Impact of Anhydro-Ring Formation on Biological Activity

The formation of an anhydro-ring in the aklavinone (B1666741) structure has a discernible impact on its biological activity. Studies have shown that the removal of the hydroxyl group at position 9, leading to the formation of a 9,10-anhydro derivative, results in a decrease in DNA binding ability. researchgate.net This modification to the aglycone moiety directly affects the molecule's interaction with its primary cellular target, which is a crucial determinant of its cytotoxic and antitumor effects. The planarity and electronic distribution of the anthracycline core are altered by the anhydro-ring, which can influence the stability of the drug-DNA complex.

The presence of the anhydro ring can also lead to different degradation pathways. For instance, compounds like 10-carboxy-13-deoxycarminomycin (B1219846) can spontaneously decarboxylate and dehydrate to form akrobomycin, which is 9,10-anhydro-13-deoxycarminomycin. asm.org This chemical instability can influence the concentration of the active compound available to interact with its target.

Influence of A-Ring Modifications on Biological Profile

Modifications to the A-ring of the PBD (pyrrolo[2,1-c] pageplace.deresearchgate.netbenzodiazepine) system, which shares some structural similarities with the anthracycline framework in terms of being a DNA-binding agent, have been studied to understand their effect on cytotoxicity and DNA-binding affinity. nih.gov In a study of DC-81 analogues, various modifications were made to the A-ring, including the addition of a fourth ring to create novel dioxolo and dioxano systems. nih.gov The results indicated that these changes did not lead to a significant improvement in either DNA binding or cytotoxicity when compared to the parent compound, DC-81. nih.gov This suggests that the potency of such natural products may be more heavily influenced by modifications in other parts of the molecule, such as the C-ring. nih.gov

In the context of acridine (B1665455) analogs, another class of DNA-intercalating agents, modifications to the ring system, such as the fusion of a dioxygenated ring, have been shown to modulate antitumor activity. nih.gov The linearity or angularity of the resulting tetracyclic or pentacyclic structures was found to influence cytotoxicity, with some pentacyclic analogs showing greater activity than their tetracyclic counterparts. nih.gov While not directly anhydro-aklavinone, these findings highlight the general principle that A-ring modifications can significantly impact the biological profile of DNA-binding agents.

Role of Substituents on the Aglycone Moiety

Substituents on the aglycone portion of anthracyclines play a pivotal role in their biological activity. nih.gov Hydroxyl group substitution, for instance, has been shown to stabilize the complex formed between anthraquinones and DNA. nih.gov This stabilization is a requirement for antibacterial activity against several Gram-positive organisms. nih.gov

The position of these hydroxyl groups is also critical. A study on anthraquinonyl glucosaminosides revealed that the 1,8-dihydroxy substitution pattern generates significantly less superoxide (B77818) than the 1,4-dihydroxy pattern. nih.gov The generation of reactive oxygen species (ROS) like superoxide is a key mechanism of anthracycline-induced cardiotoxicity. Therefore, the strategic placement of hydroxyl groups can influence not only the efficacy but also the toxicity profile of these compounds.

Furthermore, methylation of hydroxyl groups at positions C-6 and C-11 can lead to a near-complete loss of DNA binding affinity and, consequently, biological activity. researchgate.net This underscores the importance of free hydroxyl groups at these positions for effective interaction with DNA. The conversion of aklanonic acid to ε-rhodomycinone, a key intermediate in the biosynthesis of doxorubicin (B1662922), involves several enzymatic steps that modify the aglycone, highlighting the natural importance of these substitutions. asm.org

The following table summarizes the influence of various substituents on the aglycone moiety:

ModificationEffect on Biological ActivityReference
Removal of C-9 hydroxyl (forms 9,10-anhydro derivative)Decreased DNA binding ability researchgate.net
Hydroxyl group substitutionStabilizes DNA complex, required for antibacterial activity nih.gov
1,4-Dihydroxy substitution patternHigher superoxide generation than 1,8-dihydroxy pattern nih.gov
Methylation of C-6 and C-11 hydroxylsNear-complete loss of DNA binding affinity and activity researchgate.net

Glycosylation Patterns and Sugar Moieties in this compound Derivatives

Combinatorial biosynthesis has been utilized to generate a variety of glycosylated derivatives of anthracycline aglycones like aklavinone and ε-rhodomycinone. researchgate.net By co-cultivating different Streptomyces venezuelae mutants, researchers have produced glycosides with diverse deoxysugar moieties. researchgate.net This approach provides valuable insights into the structure-activity relationships of the attached sugars and aids in the development of new macrolides with potentially improved therapeutic properties. researchgate.net

The nature of the sugar itself is important. For example, the presence of an amino sugar is a common feature in many active anthracyclines. The synthesis of N-glycosyl-amino acid derivatives from unprotected reducing sugars is a strategy to create glycosynthons that can be linked to therapeutic agents. nih.gov The sugar moiety in these conjugates can target specific membrane lectins, facilitating cellular uptake. nih.gov

The following table details some glycosylated derivatives and their significance:

AglyconeSugar MoietySignificanceReference
AklavinoneVarious deoxysugarsGeneration of new glycosides via combinatorial biosynthesis to explore structure-activity relationships. researchgate.net
ε-RhodomycinoneVarious deoxysugarsCreation of new derivatives with potential for improved antibacterial activity. researchgate.net
Anthracycline AglyconesAmino sugarsOften essential for biological activity and DNA interaction. ucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. jocpr.comijaar.org This approach establishes a mathematical relationship between the chemical structure and the biological response, which can then be used to design new molecules with enhanced activity. ijaar.orgresearchgate.net

In the context of this compound and its analogs, QSAR modeling can be a powerful tool for predicting their antitumor activity. nih.gov The process involves several key steps:

Data Set Preparation: A series of this compound analogs with known biological activities is compiled.

Molecular Descriptor Calculation: Various physicochemical and structural properties (descriptors) of the molecules are calculated. These can include parameters related to size, shape, lipophilicity, and electronic properties. jocpr.comvietnamjournal.ru

Model Development: Statistical methods are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. ijaar.org

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. ijaar.orgvietnamjournal.ru

For instance, a QSAR study on indomethacin (B1671933) derivatives, while not directly on this compound, illustrates the methodology. vietnamjournal.ru In that study, descriptors like the index of refraction and electronegativity were found to be significant for modeling the anti-inflammatory activity. vietnamjournal.ru A similar approach could be applied to this compound analogs to identify the key structural features that govern their cytotoxic effects. The ultimate goal of QSAR is to facilitate the rational design of more potent and selective drug candidates. jocpr.com

Future Research Directions and Potential Applications

Discovery of Novel Anhydro-aklavinone Derivatives from Underexplored Microorganisms

The search for new bioactive compounds from microbial sources remains a vital area of research. biomedres.us Marine-derived Streptomyces strains, for instance, are known to possess unconventional metabolic pathways and have proven to be prolific producers of biologically active alkaloids. nih.gov A significant portion of microbial life, termed microbial dark matter (MDM), remains uncultured and represents a vast, untapped reservoir of novel natural products. jmb.or.kr Exploring these underexplored microorganisms could lead to the discovery of new this compound derivatives with unique biological activities. biomedres.usjmb.or.kr

Recent advancements in genome sequencing and metagenomic techniques are making it possible to access the genetic and metabolic potential of these elusive microbes. jmb.or.kr By applying these technologies, researchers can identify biosynthetic gene clusters responsible for producing compounds like this compound and its analogs. This approach has the potential to uncover derivatives with enhanced or entirely new pharmacological properties. A recent review highlighted that over 60% of compounds from marine Streptomyces exhibit valuable activities, including antibacterial and antitumor effects. nih.gov

Table 1: Strategies for Discovering Novel Derivatives

Strategy Description Potential Outcome
Microbial Dark Matter (MDM) Exploration Culturing and sequencing previously unculturable microorganisms. jmb.or.kr Discovery of entirely new this compound-related compounds.
Marine Actinomycete Screening Isolating and screening Streptomyces and other actinomycetes from marine environments. nih.gov Identification of derivatives with potent biological activities. nih.gov

| Genome Mining | Analyzing microbial genomes for biosynthetic gene clusters similar to those for known anthracyclines. | Targeted discovery of novel structural analogs. |

Advanced Synthetic Methodologies for Enhanced Production and Diversity

While microbial fermentation is a primary source of this compound, chemical synthesis offers a powerful alternative for producing diverse derivatives. Advanced synthetic methodologies are crucial for generating novel analogs with tailored properties. One such approach is the Hauser annulation, which has been effectively used to construct the anthraquinone (B42736) core of related molecules. researchgate.net

Combinatorial biosynthesis, which involves engineering the multienzyme polyketide synthases (PKSs) responsible for producing the core structure, is another promising strategy. researchgate.net By modifying the PKS genes, it is possible to create a variety of new polyketides. researchgate.net This technique, combined with traditional chemical synthesis, can rapidly generate libraries of this compound derivatives for biological screening. For example, different synthetic routes have been devised for the aklavinone (B1666741) ring system, showcasing the versatility of organic chemistry in accessing these complex structures. dokumen.pub

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms

Understanding the biosynthesis of this compound at a molecular level is key to unlocking its full potential. This includes identifying and characterizing the enzymes involved in its formation and the regulatory networks that control their expression. Recent research has led to the discovery of novel enzymes in the biosynthetic pathways of similar natural products, such as N-hydroxypyrrole-forming enzymes in chalkophomycin biosynthesis. nih.govnih.gov

Genome mining approaches have been instrumental in identifying cryptic biosynthetic gene clusters that encode for enzymes with novel functions. nih.gov For instance, the discovery of the chalkophomycin biosynthetic pathway highlights how searching for homologues of known enzymes, like the N-nitrosating enzyme SznF, can lead to the identification of new metabolic pathways and enzymes. nih.govnih.gov Studying the regulatory elements, such as repressors and activators, can also provide insights into how to manipulate the production of these compounds. For example, in the biosynthesis of actinorhodin, an intermediate in the pathway acts as a ligand to relieve repression of an export pump, coupling production to export. researchgate.net

Investigation of this compound as a Scaffold for Rational Drug Design (preclinical focus)

The this compound structure represents a "privileged scaffold" in medicinal chemistry, meaning it can be used as a template for designing new drugs. researchgate.net Rational drug design aims to create small molecules that interact with specific biological targets to produce a therapeutic effect. slideshare.netyoutube.com The development of analogues of clinically proven drugs, such as doxorubicin (B1662922), has shown that modifying the core structure can lead to compounds with improved properties. ethernet.edu.et

Preclinical studies are essential for evaluating the potential of new this compound derivatives. These studies often involve testing the compounds in animal models to assess their efficacy and safety. biostatistics.ca There is a growing interest in preclinical research on regenerative strategies that combine scaffolds with cells or growth factors. core.ac.uk By applying rational design principles, researchers can modify the this compound scaffold to optimize its interaction with biological targets, potentially leading to the development of new anticancer agents or other therapeutics. researchgate.net

Table 2: Preclinical Evaluation of this compound Derivatives

Evaluation Parameter Description Importance
Target Engagement Assessing the ability of the derivative to bind to its intended biological target. Confirms the mechanism of action.
In vitro Efficacy Testing the compound's activity against cancer cell lines or other relevant biological systems. Provides initial evidence of therapeutic potential.
In vivo Efficacy Evaluating the compound's effectiveness in animal models of disease. biostatistics.ca Demonstrates potential for clinical use.

| Pharmacokinetics | Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound. | Determines the drug's behavior in the body. |

Development of High-Throughput Screening (HTS) Assays for this compound Activity

High-throughput screening (HTS) is a critical tool in drug discovery, allowing for the rapid testing of large libraries of compounds against a biological target. evotec.combmglabtech.com Developing robust HTS assays is essential for efficiently screening libraries of this compound derivatives to identify "hits" with desired biological activity. bmglabtech.com These assays can be biochemical, measuring the effect on a purified enzyme, or cell-based, assessing the compound's impact on a cellular process. evotec.com

The establishment of HTS protocols, often based on standardized methods like those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for ensuring reproducibility and comparability of data. frontiersin.org A significant challenge in HTS is differentiating true activity from compound interference with the assay itself. nih.gov Therefore, secondary and orthogonal screening methods are necessary to confirm the activity of initial hits and elucidate their mechanism of action. evotec.comnih.gov

Application of this compound in Chemical Biology Probes and Tools

Beyond its therapeutic potential, this compound can serve as a valuable tool in chemical biology. Chemical probes are small molecules used to study and manipulate biological systems. le.ac.uknih.gov The this compound scaffold can be modified to create probes for target identification, pathway elucidation, and cellular imaging. sigmaaldrich.comuniversiteitleiden.nl

By attaching fluorescent tags, affinity labels, or photoreactive groups to the this compound core, researchers can create probes to visualize its distribution in cells, identify its binding partners, and study its mechanism of action in real-time. sigmaaldrich.comnih.gov These chemical biology tools can provide invaluable insights into the fundamental biological processes that are perturbed by this class of molecules. universiteitleiden.nlnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Doxorubicin
Actinorhodin
Chalkophomycin
(S)-DNPA
Kalafungin

Q & A

Q. How should multi-omics data (transcriptomics, metabolomics) be integrated to elucidate this compound’s mode of action?

  • Methodological Answer: Apply pathway enrichment analysis (e.g., KEGG, GO) to transcriptomic data and correlate with metabolomic profiles (LC-MS/MS). Use weighted gene co-expression networks (WGCNA) to identify hub genes linked to compound-induced metabolic shifts .

Guidance for Methodological Rigor

  • Reproducibility : Document all protocols in Supplementary Materials, including raw data and code repositories (e.g., GitHub) .
  • Data Validation : Use internal standards (e.g., deuterated analogs) for quantitative MS and validate assays with independent replicates .
  • Ethical Reporting : Disclose conflicts of interest and funding sources. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.